![molecular formula C7H4N2O3 B2800303 2-Hydroxy-6-nitrobenzonitrile CAS No. 72106-43-5](/img/structure/B2800303.png)
2-Hydroxy-6-nitrobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxy-6-nitrobenzonitrile can be achieved through various methods. One approach involves the reaction of 2-chloro-6-nitrobenzonitrile with a suitable base, followed by hydrolysis to yield the desired compound. Additionally, green synthesis methods using ionic liquids have been explored for the efficient production of benzonitriles .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring with a hydroxyl group (-OH) at the 2-position and a nitro group (-NO₂) at the 6-position. The presence of these functional groups influences its reactivity and properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Anthelmintic Activity in Veterinary Science
Nitroxynil, a derivative of nitrobenzonitrile, has demonstrated effectiveness as an anthelmintic (anti-parasitic) agent in ruminants like calves, lambs, and sheep. Research by Lucas (1971) tested its efficacy against infections by Haemonchus contortus in these animals, although it showed no activity against other parasites like Dictyocaulus viviparus or Ostertagia sp. (Lucas, 1971).
2. Synthesis Methods in Chemical Engineering
3. Applications in Mass Spectrometry
In the realm of mass spectrometry, 4-hydroxy-3-nitrobenzonitrile has been identified as a versatile matrix for analyzing a range of molecules, including organic drugs, peptides, proteins, and even samples from brain tissue and bacteria. This compound's strong UV absorption and low background noise in analyses are particularly valuable for small molecule studies (Hao Gu et al., 2021). (Hao Gu et al., 2021).
properties
IUPAC Name |
2-hydroxy-6-nitrobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-6(9(11)12)2-1-3-7(5)10/h1-3,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZZIZQQRXJMGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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